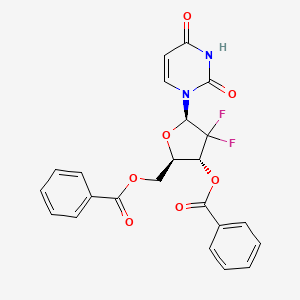

![molecular formula C₄₅H₈₄N₂O₁₇ B1146246 2'-O-[(2-甲氧基乙氧基)甲基]罗红霉素 CAS No. 425365-66-8](/img/structure/B1146246.png)

2'-O-[(2-甲氧基乙氧基)甲基]罗红霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

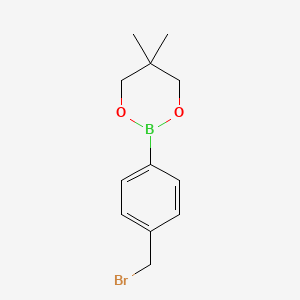

Synthesis Analysis

The synthesis of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin involves the reaction of β-methoxy ethoxy methyl chloride with Oximido erythrocin, which is derived from Erythromycin through oximation with Sulfocyanic acid. This process is a significant improvement over traditional methods, aiming to enhance the antibiotic's stability and efficacy (Ning Ying-jian, 2004).

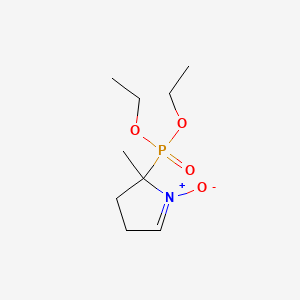

Molecular Structure Analysis

The molecular structure of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin is characterized by the addition of a 9-[O-[(2-methoxyethoxy)methyl]oxime] group to the erythromycin backbone. This modification significantly influences the compound's interaction with bacterial ribosomes, enhancing its antibacterial activity while maintaining a similar action mechanism to erythromycin (J. Gharbi-Benarous et al., 1991).

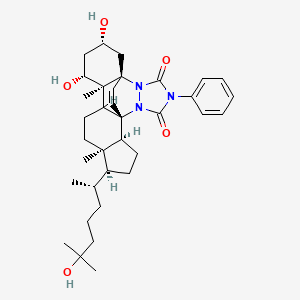

Chemical Reactions and Properties

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin undergoes typical reactions associated with macrolides, including hydrolysis and oxidation. The introduction of the methoxyethoxy methyl group at the 9 position significantly alters its chemical reactivity, particularly in relation to hydrolysis, making it more stable in acidic environments compared to erythromycin (Qi Jia-jun, 2010).

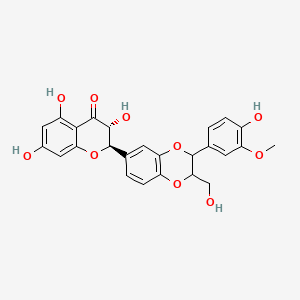

Physical Properties Analysis

The physical properties of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin, such as solubility and stability, are improved compared to its parent compound, erythromycin. These enhancements contribute to its better pharmacokinetic profile, including increased bioavailability and a longer half-life, which allows for more effective dosing regimens (A. Markham & D. Faulds, 1994).

Chemical Properties Analysis

The chemical stability of 2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin is significantly higher than that of erythromycin, largely due to its resistance to acidic conditions. This stability is crucial for oral administration, as it ensures that a larger proportion of the drug reaches the systemic circulation intact. Furthermore, the compound exhibits a broad spectrum of antibacterial activity, effectively targeting both gram-positive and gram-negative bacteria (J. Chantot, A. Bryskier, J. Gasc, 1986).

科学研究应用

抗菌活性和临床疗效

罗红霉素是一种具有广谱抗菌活性的巨环内酯类抗生素。它在结构上与红霉素有关,并已证明对多种病原体有效,包括金黄色葡萄球菌、肺炎链球菌和肺炎支原体。临床研究证实了其在治疗呼吸道感染、泌尿生殖道感染以及皮肤和软组织感染方面的疗效 (Young、Gonzalez 和 Sorkin,1989)。

药代动力学特性

罗红霉素的特点是肠道吸收良好,在大多数组织和体液中达到高浓度。其药代动力学特征表明,它可以成为抗菌治疗的有用替代品,尤其是在巨环内酯类被认为合适的情况下 (Young、Gonzalez 和 Sorkin,1989)。

定量分析方法

在各种基质中定量罗红霉素的分析方法对于了解药物行为、代谢和杂质至关重要。高效液相色谱 (HPLC) 结合各种检测系统主要用于此目的。这些分析技术对于罗红霉素的质量控制和确保治疗效果至关重要 (Martins Marcus Vinicius Rubatino 等人,2020)。

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-(2-methoxyethoxymethoxy)-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H84N2O17/c1-16-33-45(10,52)38(48)28(4)35(46-59-25-57-20-18-54-14)26(2)22-43(8,51)40(64-42-37(58-24-56-19-17-53-13)32(47(11)12)21-27(3)60-42)29(5)36(30(6)41(50)62-33)63-34-23-44(9,55-15)39(49)31(7)61-34/h26-34,36-40,42,48-49,51-52H,16-25H2,1-15H3/b46-35+/t26-,27-,28+,29+,30-,31+,32+,33-,34+,36+,37-,38-,39+,40-,42+,43-,44-,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAPHMSJPGQOSY-OTHJGQCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OCOCCOC)(C)O)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H84N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857986 |

Source

|

| Record name | PUBCHEM_71750076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin | |

CAS RN |

425365-66-8 |

Source

|

| Record name | PUBCHEM_71750076 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)